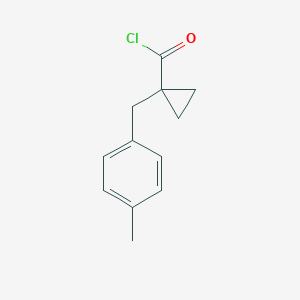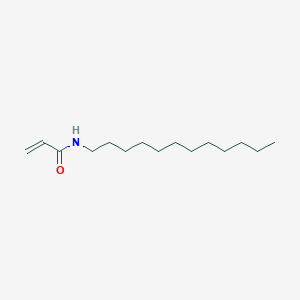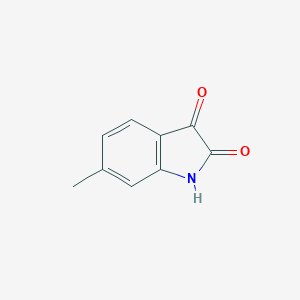
4-Méthylisatine
Vue d'ensemble
Description
4-Methylisatin (4-MI) is a synthetic compound that has been used in scientific research for decades. It is a derivative of indole, an aromatic heterocyclic organic compound, and is synthesized from indole-3-acetic acid (IAA) and 4-hydroxy-3-methoxybenzaldehyde. 4-MI has a wide range of applications in scientific research, including as an inhibitor of some enzyme activities, as a fluorescent dye, and as a biochemical probe.
Applications De Recherche Scientifique
Activité anticancéreuse
La 4-méthylisatine et ses dérivés ont montré des résultats prometteurs dans le domaine de l'oncologie. Par exemple, certains dérivés ont présenté une activité antitumorale puissante contre le cancer du poumon non à petites cellules . Cela suggère que la this compound pourrait être un candidat potentiel pour le développement de nouveaux médicaments anticancéreux.
Propriétés antivirales
Les dérivés de l'isatine, y compris la this compound, ont été identifiés comme des agents antiviraux à large spectre . Ces composés ont montré des propriétés antivirales remarquables contre plusieurs virus, notamment le virus SARS-COV-2 . Cela fait de la this compound un candidat potentiel pour le développement de nouvelles thérapies antivirales.
Activité antituberculeuse (anti-TB)
Le noyau de l'isatine et ses dérivés, y compris la this compound, ont montré diverses activités pharmacologiques telles que l'anti-TB . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments anti-TB.
Activité antifongique et antimicrobienne
La this compound et ses dérivés ont démontré des activités antifongiques et antimicrobiennes . Cela indique que ces composés pourraient être utilisés dans le développement de nouveaux agents antifongiques et antimicrobiens.
Activité antioxydante
La this compound et ses dérivés ont montré une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres. Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments antioxydants.
Activité anti-inflammatoire
La this compound et ses dérivés ont montré une activité anti-inflammatoire . L'inflammation est une réponse naturelle de l'organisme aux blessures ou aux maladies, mais l'inflammation chronique peut entraîner divers problèmes de santé. Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments anti-inflammatoires.
Activité anticonvulsivante
La this compound et ses dérivés ont montré une activité anticonvulsivante . Les anticonvulsivants sont un groupe diversifié d'agents pharmacologiques utilisés dans le traitement des crises d'épilepsie. Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments anticonvulsivants.
Activité anti-VIH
La this compound et ses dérivés ont montré une activité anti-VIH . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments anti-VIH.
En conclusion, la this compound a un large éventail d'applications dans la recherche scientifique, en particulier dans le domaine de la chimie médicinale. Cependant, des recherches scientifiques plus systématiques et ciblées sont nécessaires pour explorer pleinement ces molécules thérapeutiquement puissantes en tant que médicaments
Mécanisme D'action
Target of Action
4-Methylisatin, an analogue of Isatin, is known to exhibit a wide range of pharmacological activities Isatin, a closely related compound, has been reported to inhibit monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the catabolism of neuroamines in both central and peripheral parts of the body .
Mode of Action
Isatin, and by extension 4-Methylisatin, is a reversible inhibitor for MAO enzymes and is more selective for MAO-B than MAO-A . By inhibiting these enzymes, Isatin is responsible for increasing the dopamine level in the brain . This interaction with its targets leads to changes in the neurotransmitter levels, which can have significant effects on mood and cognition.
Biochemical Pathways
MAO enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 4-Methylisatin could potentially affect the levels of these neurotransmitters in the brain, impacting mood and cognitive function.
Orientations Futures
While the future directions for 4-Methylisatin specifically are not mentioned in the search results, there is ongoing research into the therapeutic potential of isatin derivatives . This includes exploring their use in treating various diseases and conditions, as well as developing new synthesis methods and improving existing ones .
Analyse Biochimique
Biochemical Properties
4-Methylisatin has aroused great attention due to its wide variety of biological activities. It is known to participate in a broad range of synthetic reactions, leading to its extensive use as a precursor molecule in medicinal chemistry .
Cellular Effects
It is known that its derivatives have shown potential antitumor activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 4-Methylisatin is complex and involves a variety of interactions at the molecular level. For instance, it is known to participate in a broad range of synthetic reactions .
Temporal Effects in Laboratory Settings
It is known that its derivatives have shown potential antitumor activity over time .
Dosage Effects in Animal Models
It is known that its derivatives have shown potential antitumor activity in various studies .
Metabolic Pathways
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Transport and Distribution
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Subcellular Localization
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Propriétés
IUPAC Name |
4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICASSDSSYKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1128-44-5 | |
| Record name | 4-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-methylisatin in the synthesis of the organotellurium(IV) complexes described in the research paper?
A1: 4-methylisatin serves as a precursor to the Schiff base ligand, 1-methyl-3-(p-tolylimino)indolin-2-one (NMeIPT), which is a key component of the synthesized organotellurium(IV) complexes []. It reacts with p-toluidine through a condensation reaction, forming the NMeIPT ligand. This ligand then coordinates with the organotellurium(IV) chloride, forming the final complexes.
Q2: How does the structure of the Schiff base derived from 4-methylisatin contribute to the properties of the resulting organotellurium(IV) complexes?
A2: The Schiff base, NMeIPT, derived from 4-methylisatin acts as a bidentate ligand, meaning it binds to the tellurium atom through two donor atoms. The research indicates that NMeIPT coordinates via the azomethine nitrogen atom and the oxygen atom from the carbonyl group []. This bidentate coordination contributes to the stability of the resulting organotellurium(IV) complexes and influences their overall geometry, which the research suggests is distorted octahedral [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



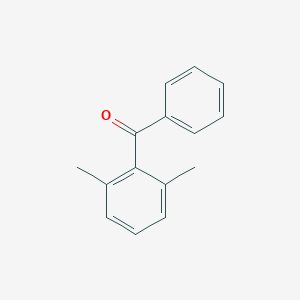

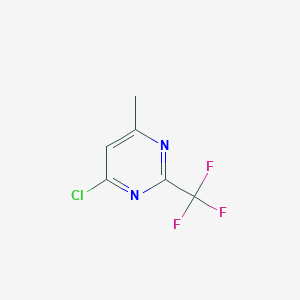


![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

